

MGS0274: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MGS0274, a prodrug of the potent and selective group II metabotropic glutamate receptor (mGluR2/3) agonist, MGS0008. This document details its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols.

Core Compound Data

MGS0274 is a lipophilic ester prodrug designed to enhance the oral bioavailability of its active metabolite, MGS0008. Upon oral administration, **MGS0274** is rapidly hydrolyzed, releasing MGS0008, which then exerts its pharmacological effects.



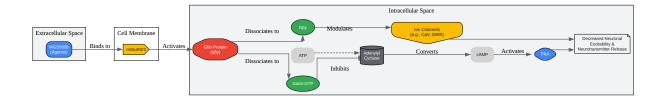
| Identifier | Value | Source |
|-----------------------------|--------------|--------|
| MGS0274 (Free Base) | | |
| CAS Number | 1501974-69-1 | [1][2] |
| Molecular Formula | C21H32FNO7 | [2] |
| Molecular Weight | 429.49 g/mol | [3] |
| MGS0274 Besylate | | |
| CAS Number | 1501974-74-8 | |
| Molecular Formula | C27H38FNO10S | _ |
| Molecular Weight | 587.66 g/mol | [4] |
| MGS0008 (Active Metabolite) | | |
| Molecular Weight | 203.17 g/mol | [3] |

Mechanism of Action and Signaling Pathway

MGS0008, the active form of **MGS0274**, is a potent agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through a Gi/o protein.

Activation of mGluR2/3 by MGS0008 leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This signaling cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release.





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mGluR2/3 Signaling Pathway

Pharmacokinetic Profile

The prodrug approach significantly enhances the oral bioavailability of MGS0008.



| Parameter | MGS0274 | MGS0008 (from MGS0274) | Species | Study Type |
|---------------------------|-------------------|---|---------|-------------------------------------|
| Cmax | Minimal | Dose-dependent increase | Human | Single & Multiple Ascending Dose |
| Tmax | ~1 hour | 2 - 4.5 hours | Human | Single & Multiple Ascending Dose |
| t1/2 (half-life) | 0.88 - 1.67 hours | 6.9 - 10.9 hours | Human | Single & Multiple Ascending Dose |
| Oral Bioavailability | - | ~20-fold higher than oral MGS0008 | Monkey | Preclinical |
| CSF Penetration | - | Yes | Human | Clinical |
| Plasma Protein Binding | 95.7-96.1% | Negligible | Human | In vitro |

Experimental Protocols

In Vitro Metabolism: Human Liver S9 Fraction Assay

This protocol outlines the procedure to assess the metabolic stability of **MGS0274** in human liver S9 fractions.

Objective: To determine the rate of hydrolysis of MGS0274 to MGS0008.

Materials:

MGS0274

- Human liver S9 fraction (pooled)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, NADP+)
- Potassium phosphate buffer (pH 7.4)



- Acetonitrile
- Internal standard (for LC-MS/MS analysis)
- Incubator/water bath (37°C)
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixture:
 - Prepare a stock solution of MGS0274 in a suitable solvent (e.g., DMSO).
 - In a microcentrifuge tube, combine the potassium phosphate buffer, human liver S9 fraction, and the NADPH regenerating system.
 - Pre-warm the mixture to 37°C for 5 minutes.
- Initiation of Reaction:
 - Add MGS0274 stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of MGS0274 should be in the low micromolar range.
 - Vortex gently to mix.
- Time-Point Sampling:
 - At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Reaction Quenching:
 - Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
 - Vortex and centrifuge to pellet the precipitated protein.

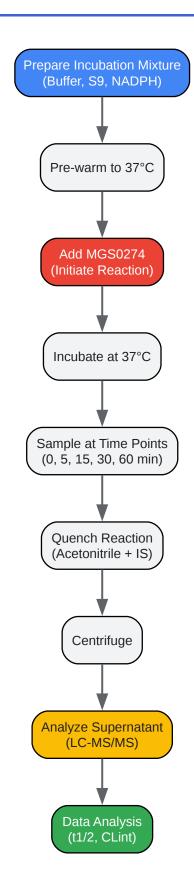






- Sample Analysis:
 - Transfer the supernatant to a new tube or a 96-well plate.
 - Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of MGS0274 and the formed MGS0008.
- Data Analysis:
 - Plot the percentage of remaining MGS0274 against time.
 - Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).





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In Vitro Metabolism Workflow



In Vivo Pharmacokinetic Study: Oral Administration in Monkeys

This protocol describes a typical in vivo study to evaluate the pharmacokinetics of **MGS0274** and MGS0008 after oral administration to non-human primates.

Objective: To determine the plasma concentration-time profiles and pharmacokinetic parameters of **MGS0274** and MGS0008.

Animals: Male cynomolgus monkeys.

Materials:

- MGS0274 besylate
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Blood collection tubes (containing anticoagulant, e.g., EDTA)
- Centrifuge
- Freezer (-80°C)
- LC-MS/MS system

Procedure:

- Dose Preparation:
 - Prepare a suspension of MGS0274 besylate in the vehicle at the desired concentration.
- Animal Dosing:
 - Fast the animals overnight prior to dosing.
 - Administer the MGS0274 besylate suspension to the monkeys via oral gavage.



Blood Sampling:

- Collect blood samples from a suitable vein (e.g., saphenous) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Transfer the plasma to labeled cryovials and store at -80°C until analysis.
- Sample Analysis:
 - Thaw the plasma samples.
 - Perform protein precipitation with acetonitrile containing an internal standard.
 - Analyze the processed samples using a validated LC-MS/MS method to determine the concentrations of MGS0274 and MGS0008.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2 for both MGS0274 and MGS0008.
 - Calculate the oral bioavailability of MGS0008.

This guide provides a foundational understanding of **MGS0274** for research and development purposes. For further details, consulting the primary literature is recommended.

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